1-(2-Methoxyethyl)piperazine
Overview
Description
1-(2-Methoxyethyl)piperazine is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperazine, where one of the nitrogen atoms is substituted with a 2-methoxyethyl group. This compound is known for its applications in the synthesis of biologically and pharmacologically active molecules .
Mechanism of Action
Target of Action
1-(2-Methoxyethyl)piperazine is an organic compound that is used as a reactant in the preparation of biologically and pharmacologically active molecules It’s known to be structurally distinct from other known gram-negative efflux pump inhibitors (epis) .
Mode of Action
Given its structural similarity to other efflux pump inhibitors, it may interact with its targets to inhibit their function . This can result in changes to the cellular environment, potentially affecting the activity of various biochemical pathways.
Biochemical Pathways
As a reactant in the preparation of biologically and pharmacologically active molecules , it may play a role in a variety of biochemical reactions and pathways.
Result of Action
As a reactant in the preparation of biologically and pharmacologically active molecules , it may contribute to the therapeutic effects of these compounds.
Action Environment
It’s worth noting that the compound is air-sensitive and absorbs co2 .
Preparation Methods
1-(2-Methoxyethyl)piperazine can be synthesized through several methods:
Chemical Reactions Analysis
1-(2-Methoxyethyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
1-(2-Methoxyethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
1-(2-Methoxyethyl)piperazine can be compared with other similar compounds:
1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of a methoxy group, which can lead to different reactivity and applications.
1-Methylpiperazine: The presence of a methyl group instead of a methoxyethyl group results in different chemical properties and uses.
1-(2-Aminoethyl)piperazine: The amino group in this compound provides different reactivity, especially in forming amide bonds
This compound stands out due to its unique methoxyethyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.
Biological Activity
1-(2-Methoxyethyl)piperazine (MEP) is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of MEP, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is often encountered in its dihydrochloride form, which enhances its solubility in biological media. The compound features a piperazine ring with a methoxyethyl substituent that influences its biological interactions.
Property | Value |
---|---|
Molecular Weight | 144.22 g/mol |
Boiling Point | 101°C |
Solubility | Soluble in water |
Chemical Formula | C7H16N2O |
The biological activity of MEP is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The specific mechanisms through which MEP exerts its effects include:
- Receptor Modulation : MEP can bind to specific receptors, altering their activity and leading to various physiological responses.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
Antimicrobial Properties
Research indicates that MEP exhibits significant antimicrobial activity against a range of bacteria. A study demonstrated that MEP effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antiviral Activity
MEP has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific cell lines, making it a candidate for further development in antiviral therapies .
Structure-Activity Relationships (SAR)
The effectiveness of MEP can be influenced by structural modifications. Variations in the substituents on the piperazine ring have been studied to determine their impact on biological activity. For instance, compounds with different alkyl or aryl groups demonstrate varied affinities for biological targets, which can be mapped using quantitative structure-activity relationship (QSAR) models .
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of MEP against several bacterial strains. Results indicated that MEP showed potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Antiviral Activity in Cell Cultures
In research conducted on human cell lines infected with influenza virus, MEP was found to significantly reduce viral load compared to untreated controls. This study underscores the compound's potential application in antiviral drug development .
Properties
IUPAC Name |
1-(2-methoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEMBBFDTYHTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370412 | |
Record name | 1-(2-Methoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-40-7 | |
Record name | 1-(2-Methoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Methoxyethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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